molecular formula C14H18O2 B1295817 CYCLOHEXYL 2-METHOXYPHENYL KETONE CAS No. 107258-87-7

CYCLOHEXYL 2-METHOXYPHENYL KETONE

Cat. No.: B1295817
CAS No.: 107258-87-7
M. Wt: 218.29 g/mol
InChI Key: IOVWHDLNFVGIRP-UHFFFAOYSA-N
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Description

CYCLOHEXYL 2-METHOXYPHENYL KETONE is an organic compound with the molecular formula C14H18O2 It is a member of the methanone class of compounds, characterized by the presence of a carbonyl group (C=O) bonded to a cyclohexyl group and a 2-methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

CYCLOHEXYL 2-METHOXYPHENYL KETONE can be synthesized through several methods. One common approach involves the Fries rearrangement of phenyl cyclohexanecarboxylate with aluminium chloride. This reaction is typically carried out without a solvent at elevated temperatures (120°C to 160°C) for a few hours, yielding the desired product . Another method involves the reaction of cyclohexanecarbonyl chloride with 2-methoxyphenol in the presence of aluminium chloride, also conducted at high temperatures .

Industrial Production Methods

Industrial production of cyclohexyl(2-methoxyphenyl)methanone often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

CYCLOHEXYL 2-METHOXYPHENYL KETONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol group.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminium hydride (LiAlH4) are typically used.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

CYCLOHEXYL 2-METHOXYPHENYL KETONE has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be employed in studies of enzyme interactions and metabolic pathways.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of cyclohexyl(2-methoxyphenyl)methanone involves its interaction with molecular targets such as enzymes or receptors. The carbonyl group can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity. The methoxy group may also play a role in modulating the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexyl(2-hydroxyphenyl)methanone: Similar structure but with a hydroxyl group instead of a methoxy group.

    Cyclohexyl(4-methoxyphenyl)methanone: The methoxy group is positioned differently on the phenyl ring.

    Cyclohexyl(2-methoxy-4-hydroxyphenyl)methanone: Contains both methoxy and hydroxyl groups on the phenyl ring.

Uniqueness

CYCLOHEXYL 2-METHOXYPHENYL KETONE is unique due to the specific positioning of the methoxy group, which can influence its chemical reactivity and interactions with biological targets. This distinct structure can lead to different properties and applications compared to its analogs.

Properties

IUPAC Name

cyclohexyl-(2-methoxyphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18O2/c1-16-13-10-6-5-9-12(13)14(15)11-7-3-2-4-8-11/h5-6,9-11H,2-4,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOVWHDLNFVGIRP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)C2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20147981
Record name Cyclohexyl(2-methoxyphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20147981
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

107258-87-7
Record name Cyclohexyl(2-methoxyphenyl)methanone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0107258877
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cyclohexyl(2-methoxyphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20147981
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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